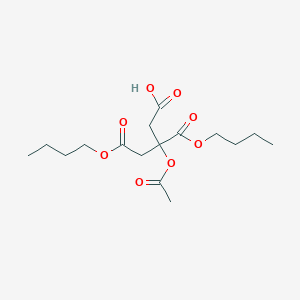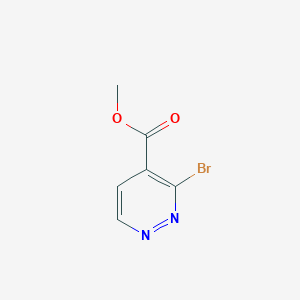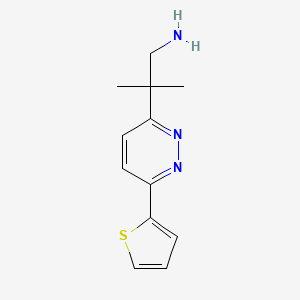![molecular formula C21H16BN3O2 B13429778 [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a triazine ring, which is further substituted with phenyl groups
Métodos De Preparación
The synthesis of [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Introduction of Phenyl Groups: The phenyl groups can be introduced via a Suzuki-Miyaura coupling reaction, where phenylboronic acid reacts with the triazine core in the presence of a palladium catalyst.
Boronic Acid Functionalization:
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The boronic acid group can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes).
Aplicaciones Científicas De Investigación
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Materials Science: It is investigated for its use in the development of advanced materials, such as polymers and nanomaterials.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Mecanismo De Acción
The mechanism of action of [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The triazine core and phenyl groups contribute to the compound’s stability and binding affinity.
Comparación Con Compuestos Similares
Similar compounds to [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid include other boronic acids and triazine derivatives. For example:
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Triazine Derivatives: Compounds with various substituents on the triazine ring, such as melamine and cyanuric acid.
The uniqueness of this compound lies in its combination of a triazine core with multiple phenyl groups and a boronic acid functionality, providing a versatile platform for diverse applications.
Propiedades
Fórmula molecular |
C21H16BN3O2 |
|---|---|
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
[4-phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)21-24-19(17-9-5-2-6-10-17)23-20(25-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,26-27H |
Clave InChI |
YEHXJROVXNYHGA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC(=NC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



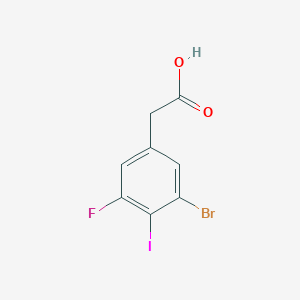

![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429722.png)
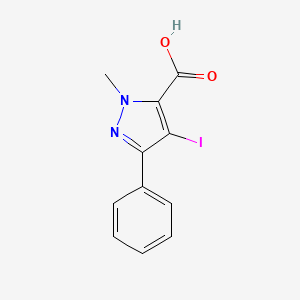
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)

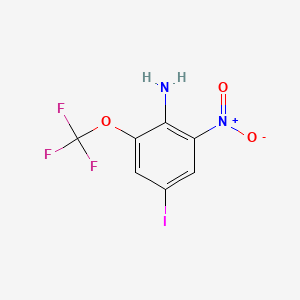
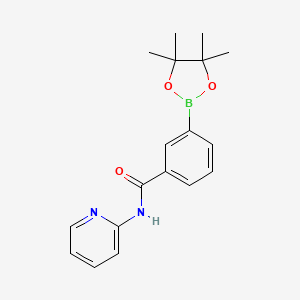
![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
